molecular formula C17H26N4O2S B2518699 2,3,5,6-tetramethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide CAS No. 2034229-64-4

2,3,5,6-tetramethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

Cat. No.: B2518699
CAS No.: 2034229-64-4
M. Wt: 350.48
InChI Key: BNKQGGFTBGALNN-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with four methyl groups at positions 2, 3, 5, and 6. The N-substituent is a branched alkyl chain (3-methylbutan-2-yl) bearing a 1,2,3-triazole moiety. The tetramethyl substitution on the benzene ring distinguishes it from halogenated analogues, influencing electronic and steric properties.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-11(2)16(10-21-8-7-18-20-21)19-24(22,23)17-14(5)12(3)9-13(4)15(17)6/h7-9,11,16,19H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKQGGFTBGALNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CN2C=CN=N2)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,5,6-tetramethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a synthetic compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including its pharmacological properties and potential therapeutic applications.

The compound's molecular formula is C15H24N4O2SC_{15}H_{24}N_{4}O_{2}S, and it possesses a molecular weight of approximately 320.44 g/mol. The structure features a benzenesulfonamide core with various functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of the triazole moiety is notable for its role in inhibiting certain enzymes and pathways involved in cellular processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound displays significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.
  • Antifungal Properties : The compound has also shown efficacy against fungal pathogens, including species like Candida albicans and Aspergillus niger.
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of various sulfonamide derivatives, including our compound. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida species. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for Candida albicans, suggesting potent antifungal activity .

Anticancer Studies

Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectMIC/IC50 (µg/mL)
AntimicrobialStaphylococcus aureusGrowth inhibition50
AntimicrobialEscherichia coliGrowth inhibition50
AntifungalCandida albicansGrowth inhibition25
AntifungalAspergillus nigerGrowth inhibitionNot specified
AnticancerHuman cancer cell linesInduction of apoptosisIC50 ~ 30

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Key Substituents
Target Compound C₁₇H₂₄N₄O₂S 348.5 (estimated) ~3.5 2,3,5,6-Tetramethyl, triazolyl
3-Chloro-4-fluoro analogue () C₁₃H₁₆ClFN₄O₂S 346.81 ~2.8 3-Cl, 4-F, triazolyl
Tetrafluoro-aryl derivative () C₁₃H₈F₄N₄O₂S (example) 368.3 ~1.5 2,3,5,6-Tetrafluoro, aryl

*LogP estimated using fragment-based methods.

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